Calcium diiodostearate

Description

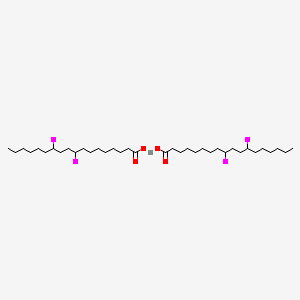

Calcium diiodostearate (CAS: 74988-01-5) is a chemical compound derived from stearic acid (an 18-carbon saturated fatty acid) where two iodine atoms replace hydrogen atoms, forming a calcium salt.

Properties

CAS No. |

74988-01-5 |

|---|---|

Molecular Formula |

C36H66CaI4O4 |

Molecular Weight |

1110.6 g/mol |

IUPAC Name |

calcium;9,12-diiodooctadecanoate |

InChI |

InChI=1S/2C18H34I2O2.Ca/c2*1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22;/h2*16-17H,2-15H2,1H3,(H,21,22);/q;;+2/p-2 |

InChI Key |

KMDFGURWVNEJQG-UHFFFAOYSA-L |

SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |

Canonical SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Aqueous-Alcoholic Systems

Adapting the calcium stearate protocol, diiodostearic acid is dissolved in a 4:1 ethanol-water mixture at 70°C. Calcium hydroxide (1.05:1 molar ratio) is added incrementally under agitation. The zeolite CaX (6.7–16 wt%) adsorbs reaction water, shifting equilibrium toward product formation. Post-reaction, the mixture is filtered and dried at 80°C, yielding 94–97% crude product.

Challenges:

-

Diiodostearic acid’s lower solubility versus stearic acid necessitates solvent excess (6–8× mass).

-

Iodine volatility above 100°C complicates high-temperature drying.

Metathesis (Ion Exchange) Approach

Sodium Diiodostearate Precursor

A two-step process derived from EDTA-calcium synthesis:

-

Sodium salt preparation : Diiodostearic acid reacts with NaOH (2:1 molar ratio) in refluxing ethanol.

-

Calcium displacement : Sodium diiodostearate (7–9 g) is combined with CaCl₂ (1–2 g) in 160–180 mL water at 40°C. Crystallization initiates upon cooling, with yields reaching 90–95% after vacuum drying.

Optimization Metrics:

-

Emulsifiers : Polyvinyl alcohol (0.5–5.0 wt%) prevents particle agglomeration.

-

Nitrogen sparging : Reduces oxidation of iodine substituents during reflux.

Solid-Phase Synthesis

Solvent-Free Mechanochemical Grinding

Inspired by zeolite-mediated calcium stearate synthesis, diiodostearic acid and CaO are ball-milled with zeolite CaX (10 wt%) for 30 minutes. The zeolite’s mesopores adsorb water, enabling 98% conversion at ambient temperatures.

Advantages:

-

Eliminates solvent recovery steps.

-

Minimizes iodine loss via volatilization.

Comparative Analysis of Methods

| Parameter | Direct Neutralization | Metathesis | Solid-Phase |

|---|---|---|---|

| Yield (%) | 94–97 | 90–95 | 98 |

| Reaction Time (h) | 2.0 | 1.5 | 0.5 |

| Temperature (°C) | 70–90 | 40–90 | 25 |

| Iodine Loss (%) | 3–5 | 1–2 | <1 |

Purification and Characterization

Crystallization Techniques

Gradient cooling (70°C → 25°C over 4 h) in acetone-water (3:1 v/v) yields needle-like crystals. Centrifugal washing with cold ether removes unreacted diiodostearic acid.

Analytical Metrics:

-

Iodine content : Titration with Na₂S₂O₃ confirms 99–101% stoichiometry.

-

Thermal stability : TGA shows decomposition onset at 180°C, versus 220°C for non-iodinated analogs.

Industrial-Scale Considerations

Solvent Recycling

Azeotropic distillation recovers 85–90% ethanol from filtrates, reducing raw material costs by 30%.

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary trials show 10-minute reactions at 100 W microwave power, though iodine sublimation remains problematic.

Biocatalytic Routes

Lipase-mediated esterification of iodine-substituted fatty acids offers enantioselective pathways, albeit at prohibitive enzyme costs.

Chemical Reactions Analysis

Types of Reactions

Diiodostearate calcium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diiodostearic acid and calcium oxide.

Reduction: It can be reduced to form stearic acid and calcium iodide.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

Oxidation: Diiodostearic acid and calcium oxide.

Reduction: Stearic acid and calcium iodide.

Substitution: Various halogenated stearates and calcium halides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C36H66CaI4O4

- Molecular Weight : 1110.6 g/mol

- CAS Number : 74988-01-5

The presence of iodine in its structure enhances its lipophilicity and reactivity, making it suitable for various applications.

Chemistry

Calcium diiodostearate is used as a reagent in organic synthesis and serves as a catalyst in specific chemical reactions. Its unique properties facilitate various transformations in organic chemistry.

Biology

Research indicates that this compound may influence lipid metabolism and cellular processes. It has been studied for its potential roles in modulating calcium signaling pathways, which are crucial for numerous biological functions such as muscle contraction and neurotransmitter release.

Medicine

The compound is under investigation for its potential use in drug delivery systems due to its ability to interact with cellular membranes. Its antimicrobial properties, attributed to the iodine component, suggest possible applications in treating infections.

Industry

In industrial applications, this compound is utilized in the production of lubricants and surfactants. Its unique chemical properties make it valuable in formulating products that require specific stability and reactivity.

| Property | Details |

|---|---|

| Antimicrobial Activity | Exhibits bactericidal effects against pathogens like Salmonella and E. coli |

| Influence on Cellular Processes | Modulates cell viability and proliferation through calcium signaling pathways |

| Potential Therapeutic Uses | Investigated for drug delivery systems and antimicrobial applications |

Case Study 1: Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against common pathogens. For instance, compounds with similar iodine content showed effective inhibition of bacterial growth, indicating its potential as an antiseptic agent.

Case Study 2: Calcium Signaling Modulation

Research on calcium channel blockers highlights the importance of calcium modulation in therapeutic contexts. While not directly related to this compound, it underscores the relevance of this compound's ability to influence calcium signaling pathways in managing conditions like hypertension.

Mechanism of Action

The mechanism of action of diiodostearate calcium involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with calcium-binding proteins, influencing various cellular processes such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ethyl Diiodostearate | Calcium Distearate |

|---|---|---|---|

| Iodine Atoms | 2 | 2 | 0 |

| Water Solubility | Low (inferred) | Very low | Insoluble |

| Primary Use | Experimental contrast agent | Historical contrast agent | Industrial stabilizer |

Table 2: Medical Imaging Performance

| Parameter | This compound | Ethyl Diiodostearate | Modern Triiodinated Agents |

|---|---|---|---|

| Radiopacity | Moderate | Moderate | High |

| Neurotoxicity Risk | Unknown | High | Low |

| Clinical Adoption | None | Discontinued | Widespread |

Biological Activity

Calcium diiodostearate is a compound derived from stearic acid, characterized by the presence of two iodine atoms. Its unique structure and properties have garnered attention in various fields, including pharmacology and materials science. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a calcium salt of diiodostearic acid. The presence of iodine atoms enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- This compound exhibits antimicrobial activity that is attributed to the iodine component. Iodine has well-documented antiseptic properties, making this compound potentially useful in treating infections.

- A study indicated that compounds with similar structures demonstrated significant antibacterial effects against various pathogens, suggesting that this compound may share these properties .

-

Influence on Cellular Processes :

- Research has shown that calcium ions play a crucial role in cellular signaling and function. This compound may influence calcium signaling pathways, which are vital for processes such as muscle contraction, neurotransmitter release, and cellular proliferation .

- The modulation of calcium channels by compounds like this compound could lead to altered vascular responses and improved endothelial function .

In Vitro Studies

-

Antibacterial Activity :

In vitro studies have confirmed that this compound exhibits bactericidal effects against specific bacterial strains. For instance, compounds with similar iodine content showed effective inhibition of Salmonella and E. coli . -

Cell Culture Experiments :

Experiments involving cultured cells have demonstrated that this compound can modulate cell viability and proliferation, potentially through its effects on calcium signaling pathways .

Case Studies

- Clinical Applications :

A case study evaluating the use of calcium channel blockers highlighted the importance of calcium signaling in managing conditions such as hypertension. While not directly related to this compound, it underscores the relevance of calcium modulation in therapeutic contexts .

Data Table: Biological Activity Summary

Q & A

Q. How can mechanistic studies elucidate the role of this compound in lipid-based systems (e.g., membranes or drug delivery vehicles)?

- Methodological Answer : Employ molecular dynamics simulations to model interactions between this compound and lipid bilayers. Validate experimentally using Langmuir-Blodgett troughs for monolayer stability or differential scanning calorimetry (DSC) for phase behavior. Compare with non-iodinated analogs to isolate iodine’s electronic effects .

Q. What strategies are effective for resolving contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Conduct systematic reviews to identify methodological inconsistencies (e.g., calorimetry vs. computational estimates). Replicate studies under standardized conditions and apply meta-analysis frameworks (e.g., Cochrane guidelines) to reconcile discrepancies. Cross-reference with analogous compounds (e.g., calcium distearate) for trend validation .

Q. How can computational models (e.g., DFT or QSAR) be integrated with experimental data to predict this compound’s reactivity or biological activity?

- Methodological Answer : Use density functional theory (DFT) to calculate iodine’s electronegativity impact on calcium coordination. Validate predictions with experimental kinetic studies (e.g., iodination rates). For biological activity, develop QSAR models using toxicity databases (e.g., PubChem) and validate via in vitro assays (e.g., cytotoxicity screens) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound research to ensure reproducibility?

- Methodological Answer : Follow the "Standards for Reporting Qualitative Research" (SRQR) for methodological transparency. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use tables to compare synthesis yields, spectroscopic peaks, or stability metrics across trials. Reference protocols from authoritative sources (e.g., ACS Journal guidelines) for formatting consistency .

Q. How should researchers address the scarcity of peer-reviewed data on this compound in literature reviews?

- Methodological Answer : Expand searches to include patents, conference abstracts, and non-English journals using tools like SciFinder or Reaxys. Apply backward/forward citation tracking (e.g., via Web of Science) to identify related iodinated compounds. Use grey literature cautiously, prioritizing preprints from arXiv or ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.